molecular formula C12H17Cl2NO B2357142 4-(3-Chloro-5-methoxyphenyl)piperidine CAS No. 1783405-60-6

4-(3-Chloro-5-methoxyphenyl)piperidine

Cat. No.: B2357142
CAS No.: 1783405-60-6
M. Wt: 262.17
InChI Key: ALRZOFZZKFXVBW-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 3-chloro-5-methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction between the aldehyde and piperidine. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)piperidine: Lacks the chloro group, which may affect its reactivity and biological activity.

    4-(3-Chlorophenyl)piperidine:

Uniqueness

4-(3-Chloro-5-methoxyphenyl)piperidine is unique due to the presence of both the chloro and methoxy groups on the phenyl ring. This combination of functional groups can enhance its reactivity and provide specific properties that are not present in similar compounds. For example, the chloro group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s electronic properties .

Properties

IUPAC Name

4-(3-chloro-5-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVBQBZOBXYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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